molecular formula C5H6ClN5O B7793990 2-amino-3,7-dihydropurin-6-one;hydrochloride

2-amino-3,7-dihydropurin-6-one;hydrochloride

Cat. No.: B7793990
M. Wt: 187.59 g/mol
InChI Key: IBAOFQIOOBQLHE-UHFFFAOYSA-N
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Description

guanine hydrochloride . It is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine hydrochloride is primarily used in biochemical research, particularly in studies involving protein purification and protein folding due to its strong denaturing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanine hydrochloride can be synthesized through the reaction of guanine with hydrochloric acid. The process involves dissolving guanine in a concentrated hydrochloric acid solution, followed by crystallization to obtain guanine hydrochloride.

Industrial Production Methods: In industrial settings, guanine hydrochloride is produced by reacting guanine with hydrochloric acid under controlled conditions to ensure high purity and yield. The reaction is typically carried out in large reactors, followed by filtration and crystallization to isolate the product .

Types of Reactions:

    Oxidation: Guanine hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: It can also be reduced under specific conditions to yield reduced forms of guanine.

    Substitution: Guanine hydrochloride can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Guanine hydrochloride has several applications in scientific research:

Mechanism of Action

Guanine hydrochloride exerts its effects primarily through its interaction with nucleic acids and proteins. It disrupts the hydrogen bonding in proteins, leading to denaturation. This property makes it valuable in protein purification and folding studies. Additionally, guanine hydrochloride can interact with DNA and RNA, affecting their structure and function .

Comparison with Similar Compounds

  • Adenine hydrochloride
  • Cytosine hydrochloride
  • Thymine hydrochloride

Comparison: Guanine hydrochloride is unique due to its strong denaturing properties, making it particularly useful in protein studies. While adenine, cytosine, and thymine hydrochlorides also interact with nucleic acids, guanine hydrochloride’s ability to disrupt protein structures sets it apart. Additionally, its specific interactions with DNA and RNA make it a valuable tool in nucleic acid research .

Properties

IUPAC Name

2-amino-3,7-dihydropurin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAOFQIOOBQLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)N=C(N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1)C(=O)N=C(N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.